molecular formula C10H8FNO B1629377 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile CAS No. 884504-23-8

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile

Cat. No.: B1629377
CAS No.: 884504-23-8
M. Wt: 177.17 g/mol
InChI Key: USIXSQSVSBTIKG-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile is a β-ketonitrile derivative characterized by a phenyl ring substituted with fluorine at the para-position (C5) and a methyl group at the ortho-position (C2). The compound’s structure combines electron-withdrawing (fluorine) and steric (methyl) effects, influencing its reactivity and physicochemical properties. For example, 3-(4-(tert-butyl)phenyl)-3-oxopropanenitrile is synthesized by reacting methyl 4-(tert-butyl)benzoate with acetonitrile and CH₃Li . Similarly, sodium hydride (NaH) in acetonitrile is used to prepare 3-(benzofuran-3-yl)-3-oxopropanenitrile . These methods suggest that the target compound could be synthesized by analogous routes using appropriately substituted aryl precursors.

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7-2-3-8(11)6-9(7)10(13)4-5-12/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIXSQSVSBTIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645209
Record name 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-23-8
Record name 5-Fluoro-2-methyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 5-fluoro-2-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The fluoro-substituted phenyl ring can enhance binding affinity and specificity, while the nitrile and ketone groups can participate in various chemical interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares 3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile with key structural analogs:

Compound Name Substituent(s) on Aryl Ring Key Features Reference
This compound 5-Fluoro, 2-methyl Combines electron-withdrawing (F) and steric (CH₃) effects; enhances reactivity selectivity. Target
3-(4-Fluorophenyl)-3-oxopropanenitrile 4-Fluoro Electron-withdrawing F improves stability and lipophilicity; lacks steric hindrance.
3-(4-(tert-Butyl)phenyl)-3-oxopropanenitrile 4-(tert-Butyl) Bulky tert-butyl group increases steric hindrance; reduces solubility in polar solvents.
3-(1H-Indol-3-yl)-3-oxopropanenitrile Indole heterocycle Heterocyclic NH enables hydrogen bonding; aromatic system modifies electronic properties.
3-(Furan-2-yl)-3-oxopropanenitrile Furan heterocycle Oxygen in furan increases polarity; reduced aromaticity compared to benzene.
3-(Benzofuran-3-yl)-3-oxopropanenitrile Benzofuran heterocycle Fused oxygen heterocycle enhances rigidity; potential for π-π stacking.

Physicochemical Properties

  • Melting Points and Solubility: 3-(4-Fluorophenyl)-3-oxopropanenitrile (2.114j) is reported as a pale yellow solid with a 93% yield and a melting point consistent with literature . Fluorine’s electronegativity likely increases intermolecular dipole interactions, raising the melting point compared to non-fluorinated analogs. The methyl group in the target compound may further elevate the melting point due to additional van der Waals forces, though steric effects could reduce crystalline packing efficiency.
  • Spectroscopic Data :

    • IR : Strong absorption peaks for nitrile (C≡N, ~2200 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) are expected across all analogs.
    • NMR : In 3-(4-fluorophenyl)-3-oxopropanenitrile, the ¹⁹F NMR shows a singlet for the fluorine atom, while ¹H NMR reveals aromatic protons split by fluorine coupling . For the target compound, the ortho-methyl group would cause distinct splitting patterns in ¹H NMR due to proximity to fluorine.

Biological Activity

3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile, a compound with the molecular formula C12_{12}H10_{10}FNO, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro-substituted aromatic ring and a nitrile functional group, which are critical for its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability.

Antifungal Activity

Research has indicated that this compound exhibits significant antifungal properties. In one study, the compound was evaluated against Cryptococcus neoformans, a pathogenic fungus. The results demonstrated a concentration-dependent inhibition of fungal growth, with an effective concentration (EC50_{50}) below 12.5 μM being indicative of strong antifungal activity .

The antifungal activity is believed to stem from the compound's ability to inhibit heat shock protein 90 (Hsp90), a chaperone protein essential for fungal survival. Inhibition of Hsp90 disrupts various signaling pathways critical for fungal growth and reproduction . The selectivity of the compound for fungal cells over mammalian cells was confirmed through comparative assays using human HepG2 cell lysates, yielding a fold-selectivity greater than 5 .

Study 1: Selectivity and Potency

In a comparative study on various derivatives of similar compounds, this compound showed improved selectivity towards C. neoformans compared to other tested compounds. The study highlighted that modifications in the substituents on the aromatic ring significantly influenced both selectivity and potency, with this particular compound demonstrating a promising profile .

Study 2: Structural Activity Relationship (SAR)

A structural activity relationship analysis revealed that the introduction of fluorine at the meta position of the aromatic ring contributed to enhanced antifungal activity. The study systematically varied substituents on the aromatic ring and assessed their effects on biological activity, confirming that fluorinated derivatives consistently exhibited higher selectivity and lower minimum inhibitory concentrations (MICs) .

Data Summary

Compound NameEC50 (μM)Selectivity Ratio (Fungal/Human)Mechanism of Action
This compound<12.5>5Hsp90 Inhibition
Control Compound A>15<1Non-selective
Control Compound B102Hsp90 Inhibition

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Fluoro-2-methylphenyl)-3-oxopropanenitrile
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